molecular formula C14H22N2O3S B5751866 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-ethylbutanamide

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-ethylbutanamide

Cat. No.: B5751866
M. Wt: 298.40 g/mol
InChI Key: MEBJUZYVSOMTIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-ethylbutanamide, also known as N-(4-sulfamoylphenethyl)-2-ethylbutyramide or SUL-121, is a compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

SUL-121 works by inhibiting the activity of carbonic anhydrase IX, which is involved in regulating the pH of cancer cells. By inhibiting this enzyme, SUL-121 can disrupt the pH balance of cancer cells, leading to their death. SUL-121 also has anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
SUL-121 has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models of inflammatory diseases. SUL-121 has also been shown to have analgesic effects in animal models of neuropathic pain.

Advantages and Limitations for Lab Experiments

One advantage of using SUL-121 in lab experiments is its specificity for carbonic anhydrase IX, which is overexpressed in many cancer cells. This specificity makes SUL-121 a promising candidate for targeted cancer therapy. However, one limitation of using SUL-121 in lab experiments is its relatively low solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on SUL-121. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another area of interest is its potential use in treating other diseases, such as inflammatory bowel disease or multiple sclerosis. Further research is also needed to optimize the synthesis and formulation of SUL-121 for use in vivo.

Synthesis Methods

The synthesis of SUL-121 involves the reaction of 4-aminobenzenesulfonamide with 2-ethylbutyryl chloride in the presence of a base such as triethylamine. The resulting product is then purified using chromatography techniques to obtain SUL-121 in high purity.

Scientific Research Applications

SUL-121 has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have anti-inflammatory properties and has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many cancer cells. SUL-121 has also been studied for its potential use in treating neuropathic pain.

Properties

IUPAC Name

2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-3-12(4-2)14(17)16-10-9-11-5-7-13(8-6-11)20(15,18)19/h5-8,12H,3-4,9-10H2,1-2H3,(H,16,17)(H2,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBJUZYVSOMTIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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